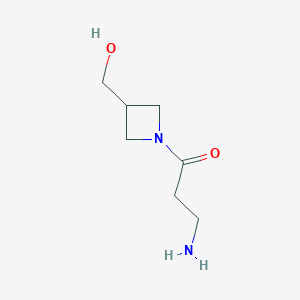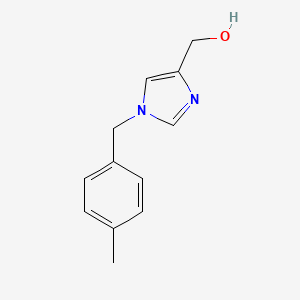
3-Amino-1-(3-(Hydroxymethyl)azetidin-1-yl)propan-1-on
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular weight of “3-Amino-1-(3-(hydroxymethyl)azetidin-1-yl)propan-1-one” is 141.17 . The InChI code is 1S/C7H11NO2/c1-2-7(10)8-3-6(4-8)5-9/h2,6,9H,1,3-5H2 .Physical and Chemical Properties Analysis
The compound is a liquid at room temperature . The storage temperature is -10 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Aminosäure-Surrogate
Azetidine, wie 3-Amino-1-(3-(Hydroxymethyl)azetidin-1-yl)propan-1-on, gelten aufgrund ihrer Eignung als Aminosäure-Surrogate als bemerkenswert . Das bedeutet, dass sie verwendet werden können, um die Struktur und Funktion von Aminosäuren in biologischen Systemen nachzuahmen, was bei der Entwicklung neuer Medikamente und Therapien nützlich sein kann .
Peptidomimetische Chemie
Das Potenzial der Verbindung in der peptidomimetischen Chemie ist ebenfalls bemerkenswert . Peptidomimetika sind Verbindungen, die die Struktur und Funktion von Peptiden nachahmen, und sie haben ein großes Potenzial in der Medikamentenfindung und -entwicklung .
Nukleinsäurechemie
Azetidine haben auch potenzielle Anwendungen in der Nukleinsäurechemie . Sie könnten verwendet werden, um Analoga von Nukleinsäuren zu erzeugen, was bei der Untersuchung der Struktur und Funktion von DNA und RNA helfen könnte .
Katalytische Prozesse
Azetidine werden auch in verschiedenen katalytischen Prozessen eingesetzt, darunter Henry-, Suzuki-, Sonogashira- und Michael-Additionen . Diese Reaktionen sind in der organischen Chemie grundlegend und werden in großem Umfang bei der Synthese verschiedener organischer Verbindungen verwendet .
Ringöffnungs- und Erweiterungsreaktionen
Azetidine stellen eine wichtige Klasse von gespannten Verbindungen dar, wodurch sie sich hervorragend für Ringöffnungs- und Erweiterungsreaktionen eignen . Diese Reaktionen können verwendet werden, um eine Vielzahl anderer Verbindungen zu erzeugen, wodurch die Möglichkeiten für die chemische Synthese erweitert werden .
Synthese von heterocyclischen Aminosäurederivaten
Die Verbindung kann zur Synthese neuer heterocyclischer Aminosäurederivate verwendet werden, die Azetidinringe enthalten . Dieser Prozess beinhaltet eine DBU-katalysierte Horner–Wadsworth–Emmons-Reaktion, gefolgt von einer Aza-Michael-Addition mit NH-Heterocyclen .
Suzuki–Miyaura-Kreuzkupplungsreaktion
Die Verbindung kann in der Suzuki–Miyaura-Kreuzkupplungsreaktion verwendet werden . Diese Reaktion ist eine Art palladiumkatalysierter Kreuzkupplungsreaktion, die zur Synthese von Kohlenstoff-Kohlenstoff-Bindungen verwendet wird .
Pharmakophore Untereinheit
Das Azetidin in Aza-heterocyclischen Molekülen, wie this compound, wird als pharmakophore Untereinheit für eine Vielzahl von natürlichen und synthetischen Produkten verwendet, die eine Vielzahl von biologischen Aktivitäten aufweisen . Dies macht es zu einem wertvollen Werkzeug bei der Entwicklung neuer Medikamente und Therapien .
Dies sind nur einige der vielen potenziellen Anwendungen von „this compound“ in der wissenschaftlichen Forschung. Es ist eine vielseitige Verbindung mit immensem Potenzial für bahnbrechende Entdeckungen und Fortschritte in verschiedenen Bereichen.
Safety and Hazards
Wirkmechanismus
Action Environment:
Environmental factors (pH, temperature, co-administered drugs) influence efficacy and stability. For instance, acidic pH enhances ADA inhibition, while heat may degrade the compound.
Remember, this compound’s therapeutic potential lies in its modulation of purine metabolism and adenosine signaling. Its precise clinical applications warrant further investigation. 🌟
Biochemische Analyse
Biochemical Properties
3-Amino-1-(3-(hydroxymethyl)azetidin-1-yl)propan-1-one plays a crucial role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with certain enzymes involved in metabolic pathways, altering their catalytic activity and thereby affecting the overall metabolic flux. The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s function.
Cellular Effects
The effects of 3-Amino-1-(3-(hydroxymethyl)azetidin-1-yl)propan-1-one on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of certain genes involved in cell growth and differentiation, thereby impacting cellular proliferation and apoptosis. Additionally, it can alter cellular metabolism by interacting with key metabolic enzymes, leading to changes in the levels of various metabolites.
Molecular Mechanism
At the molecular level, 3-Amino-1-(3-(hydroxymethyl)azetidin-1-yl)propan-1-one exerts its effects through specific binding interactions with biomolecules. These interactions can lead to enzyme inhibition or activation, depending on the nature of the binding. For instance, this compound may bind to the active site of an enzyme, preventing substrate binding and thereby inhibiting the enzyme’s activity. Alternatively, it may induce conformational changes in the enzyme, enhancing its catalytic efficiency. Additionally, 3-Amino-1-(3-(hydroxymethyl)azetidin-1-yl)propan-1-one can influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Amino-1-(3-(hydroxymethyl)azetidin-1-yl)propan-1-one have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, maintaining its biochemical activity over extended periods . Under different conditions, it may undergo degradation, leading to a loss of activity. Long-term exposure to this compound in in vitro or in vivo studies has revealed its potential to induce lasting changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 3-Amino-1-(3-(hydroxymethyl)azetidin-1-yl)propan-1-one vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as enhancing metabolic activity or promoting cell growth . At higher doses, it may induce toxic or adverse effects, including cellular damage or apoptosis. Threshold effects have been observed, where the compound’s activity significantly changes beyond a certain dosage level. These findings highlight the importance of dosage optimization in the application of this compound in biochemical research.
Metabolic Pathways
3-Amino-1-(3-(hydroxymethyl)azetidin-1-yl)propan-1-one is involved in various metabolic pathways, interacting with specific enzymes and cofactors. For instance, it may act as a substrate for certain enzymes, undergoing biochemical transformations that produce active metabolites. These interactions can influence metabolic flux, altering the levels of key metabolites and impacting overall cellular metabolism. The compound’s involvement in these pathways underscores its potential as a tool for studying metabolic processes and developing therapeutic interventions.
Transport and Distribution
The transport and distribution of 3-Amino-1-(3-(hydroxymethyl)azetidin-1-yl)propan-1-one within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects. The distribution of this compound within tissues also determines its overall bioavailability and efficacy in biochemical applications.
Subcellular Localization
The subcellular localization of 3-Amino-1-(3-(hydroxymethyl)azetidin-1-yl)propan-1-one is a critical factor that influences its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can interact with metabolic enzymes and influence cellular energy production. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its use in biochemical research.
Eigenschaften
IUPAC Name |
3-amino-1-[3-(hydroxymethyl)azetidin-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2/c8-2-1-7(11)9-3-6(4-9)5-10/h6,10H,1-5,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXTSSIJTWXGCSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CCN)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















